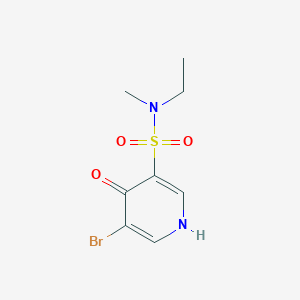
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S This compound is characterized by the presence of a bromine atom, an ethyl group, a hydroxyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, including bromination, sulfonation, and alkylation reactions. A common synthetic route may start with the bromination of pyridine derivatives, followed by the introduction of sulfonamide and hydroxyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom can result in various substituted pyridine derivatives.
科学研究应用
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the bromine atom and hydroxyl group may contribute to the compound’s binding affinity and specificity towards target proteins.
相似化合物的比较
Similar Compounds
5-Bromo-N-ethylpyridine-3-sulfonamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide: Lacks the bromine atom, affecting its substitution reactions and biological activity.
5-Bromo-4-hydroxy-N-methylpyridine-3-sulfonamide: Lacks the ethyl group, influencing its solubility and interaction with other molecules.
Uniqueness
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both bromine and sulfonamide groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H11BrN2O3S |
|---|---|
分子量 |
295.16 g/mol |
IUPAC 名称 |
5-bromo-N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c1-3-11(2)15(13,14)7-5-10-4-6(9)8(7)12/h4-5H,3H2,1-2H3,(H,10,12) |
InChI 键 |
SSYBUXQTEDCSTC-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)S(=O)(=O)C1=CNC=C(C1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


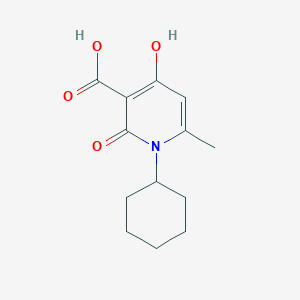

![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
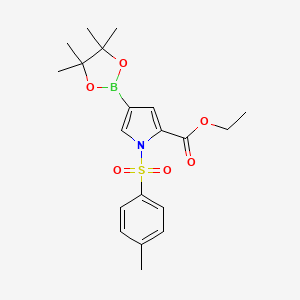
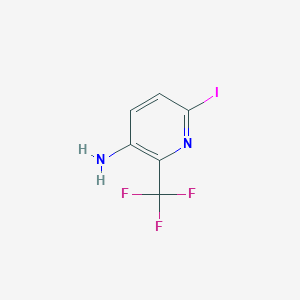
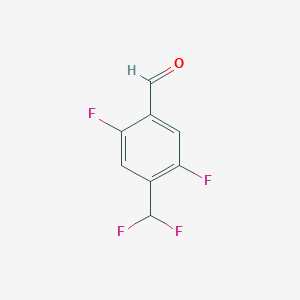
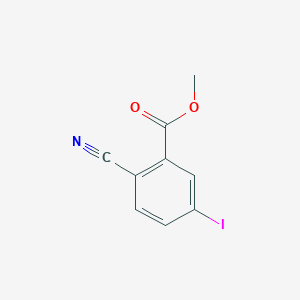
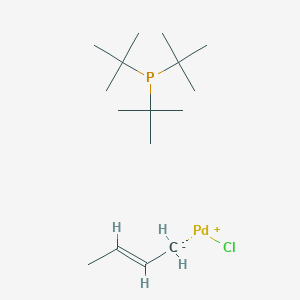
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
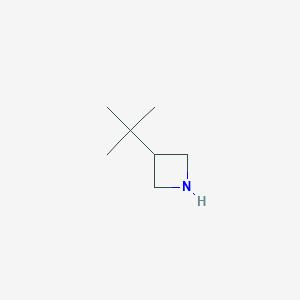
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)

![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
